2-Ethylcyclopentane-1-carboxylic acid

Description

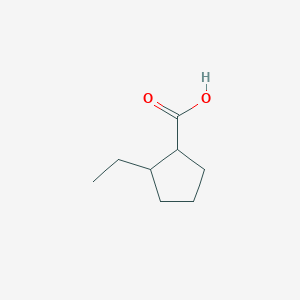

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKBOUQBQXABPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Ethylcyclopentane 1 Carboxylic Acid

Transformations of the Carboxyl Functional Group

Nucleophilic acyl substitution is a characteristic class of reactions for carboxylic acids and their derivatives. libretexts.org These reactions involve the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophilic group. However, because the hydroxyl group is a poor leaving group, the carboxylic acid's carbonyl carbon is not sufficiently electrophilic for direct attack by most nucleophiles. libretexts.orgopenstax.org Consequently, the reaction typically requires activation of the carboxyl group, either by protonation with a strong acid catalyst or by converting the -OH into a better leaving group. libretexts.orglibretexts.org

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most fundamental methods for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgorganic-chemistry.orgbyjus.com

Catalytic Mechanism: The mechanism of Fischer esterification involves several reversible steps: libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-ethylcyclopentane-1-carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Conditions | Role |

| Sulfuric Acid (H₂SO₄) | Concentrated, catalytic amount, heat | Protonates the carbonyl group, increasing its electrophilicity. masterorganicchemistry.com |

| Tosic Acid (TsOH) | Catalytic amount, often used with a Dean-Stark trap to remove water. masterorganicchemistry.com | Solid, less corrosive alternative to sulfuric acid; acts as a proton source. |

| Dry HCl gas | Used in specific cases, provides an acidic environment. chemguide.co.uk | Protonates the carbonyl, facilitating nucleophilic attack. |

Amides are formed by the reaction of a carboxylic acid with ammonia (B1221849) or a primary or secondary amine. However, the direct reaction is generally impractical because amines are basic and will react with the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. openstax.orglibretexts.org Overcoming this requires either strong heating to dehydrate the salt or, more commonly, the use of coupling agents or catalysts. libretexts.orglibretexts.org

Direct catalytic amidation avoids the need for stoichiometric activating agents and is a more atom-economical approach. mdpi.com These reactions often still require heat and the removal of water to proceed efficiently. encyclopedia.pub Various catalysts have been developed for this purpose.

Catalytic Mechanisms and Systems:

Boron-Based Catalysts: Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), can catalyze direct amidation at room temperature. organic-chemistry.org The mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine.

Phosphorus-Based Catalysts: Triphenylphosphine oxide and other phosphine-based systems can catalyze amidation, often proceeding through a phosphonium (B103445) salt that activates the carboxylic acid. mdpi.comorganic-chemistry.org

Silicon-Based Catalysts: Triarylsilanols have been identified as effective silicon-centered molecular catalysts for direct amidation. kcl.ac.uknih.gov The proposed mechanism involves the formation of a silyl (B83357) ester as a key activated intermediate. nih.gov

Coupling Agents: In laboratory settings, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate amide bond formation. openstax.org The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. openstax.org

Interactive Data Table: Selected Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagent/Catalyst | Key Feature |

| Thermal Condensation | Heat (>160 °C) | Simple, but requires high temperatures and is limited to robust substrates. encyclopedia.pub |

| Direct Catalytic Amidation | Boronic acids, Triarylsilanols | Milder conditions, avoids stoichiometric waste. organic-chemistry.orgnih.gov |

| Coupling Agent-Mediated | Dicyclohexylcarbodiimide (DCC) | Forms a highly reactive intermediate, widely used in peptide synthesis. openstax.org |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Amine | A two-step but highly effective method via a reactive acyl chloride. libretexts.org |

To perform nucleophilic acyl substitution reactions under milder conditions, this compound can be converted into more reactive derivatives, such as acyl halides and anhydrides.

Acyl Halide Synthesis: Acyl chlorides are the most common acyl halides and are readily synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction with thionyl chloride is particularly common. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org Subsequent attack by a chloride ion leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org Similarly, phosphorous tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. libretexts.org

Acid Anhydride (B1165640) Synthesis: Acid anhydrides can be prepared by the dehydration of two carboxylic acid molecules upon heating, though this method is often too harsh for many substrates. libretexts.org A more versatile method involves the reaction of an acyl chloride with a carboxylate salt. jackwestin.com Therefore, this compound could be reacted with its corresponding acyl chloride (2-ethylcyclopentane-1-carbonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) to form 2-ethylcyclopentane-1-carboxylic anhydride.

Carboxylic acids are resistant to reduction by milder agents but can be reduced to primary alcohols using powerful reducing agents. jackwestin.com For this compound, this transformation would yield (2-ethylcyclopentyl)methanol.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄, or LAH). khanacademy.orgmasterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. khanacademy.orgchemistrysteps.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another reagent that efficiently reduces carboxylic acids. khanacademy.orgchemistrysteps.com

Mechanism of Reduction with LiAlH₄: The reduction of a carboxylic acid with LiAlH₄ requires an excess of the reagent and proceeds through several steps: chemistrysteps.comchemistrysteps.com

Acid-Base Reaction: LiAlH₄ is a strong base, and its first equivalent reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and liberate hydrogen gas. chemistrysteps.comchemistrysteps.com

Hydride Attack: A hydride ion (H⁻) from another molecule of AlH₃ (or AlH₄⁻) attacks the carboxylate carbon. chemistrysteps.com The carbonyl oxygen coordinates to the aluminum, which acts as a Lewis acid, making the carbonyl carbon more electrophilic. chemistrysteps.com

Intermediate Formation: This leads to a tetrahedral intermediate.

Elimination and Second Reduction: This intermediate can collapse, eliminating an oxygen-aluminum species to form an aldehyde. Aldehydes are more reactive than carboxylic acids and are immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. masterorganicchemistry.comchemistrysteps.com

Workup: An acidic workup (e.g., with H₃O⁺) is required in a separate step to protonate the resulting alkoxide and yield the primary alcohol, (2-ethylcyclopentyl)methanol.

Interactive Data Table: Reagents for the Reduction of Carboxylic Acids

| Reagent | Formula | Selectivity and Notes |

| Lithium Aluminum Hydride | LiAlH₄ | A very strong, non-selective reducing agent. Reduces carboxylic acids, esters, aldehydes, and ketones. khanacademy.orgmasterorganicchemistry.com Requires a separate acidic workup step. |

| Borane-Tetrahydrofuran Complex | BH₃·THF | A strong reducing agent that is particularly effective for carboxylic acids. khanacademy.orgchemistrysteps.com It is more selective than LiAlH₄ and will typically not reduce esters as readily. |

| Sodium Borohydride | NaBH₄ | A milder reducing agent. It is not strong enough to reduce carboxylic acids or esters but will reduce aldehydes and ketones. khanacademy.orgchemistrysteps.com |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple aliphatic carboxylic acids like this compound, decarboxylation is generally difficult and requires harsh conditions such as very high temperatures. wikipedia.orgorganicchemistrytutor.com

The stability of the carbanion intermediate that would be formed upon loss of CO₂ is a key factor. wikipedia.orgorganicchemistrytutor.com Since an alkyl carbanion is highly unstable, the direct thermal decarboxylation of this compound to ethylcyclopentane (B167899) is not a facile process.

However, decarboxylation can be achieved through specific reaction pathways, often involving radical intermediates: wikipedia.org

Kolbe Electrolysis: This method involves the electrolysis of the sodium or potassium salt of the carboxylic acid. It generates radicals via single-electron oxidation at the anode, which then decarboxylate. The resulting alkyl radicals can then couple. wikipedia.orgmasterorganicchemistry.com

Barton Decarboxylation: This is a radical reductive decarboxylation method. wikipedia.org

Photoredox Catalysis: Modern methods using visible light photoredox catalysis can generate alkyl radicals from carboxylic acids under relatively mild conditions. nih.govthieme-connect.comresearchgate.net This often involves converting the carboxylic acid into a redox-active ester in situ. thieme-connect.com

These specialized methods are generally required because simple heating of this compound would not be expected to cause significant decarboxylation. masterorganicchemistry.com

Salt Formation and Acid-Base Equilibria

Like other carboxylic acids, this compound exhibits acidic properties due to the polarization of the O-H bond and the resonance stabilization of the resulting carboxylate anion. libretexts.orglibretexts.org Its acidity allows it to participate in acid-base reactions with various bases to form salts. libretexts.orglibretexts.org

The fundamental acid-base equilibrium in an aqueous solution can be represented as the dissociation of the acid to form a carboxylate anion and a hydronium ion. libretexts.org

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

This acidity facilitates reactions with both strong and weak bases to form the corresponding carboxylate salts. libretexts.org With strong bases like sodium hydroxide (B78521) (NaOH), the reaction goes to completion, forming sodium 2-ethylcyclopentane-1-carboxylate, a water-soluble ionic salt. libretexts.orglibretexts.org

C₇H₁₃COOH + NaOH → C₇H₁₃COONa + H₂O

It also reacts with weaker bases such as sodium bicarbonate (NaHCO₃), neutralizing the base and producing the carboxylate salt, water, and carbon dioxide gas. libretexts.orglibretexts.org This reaction is a common qualitative test for carboxylic acids.

C₇H₁₃COOH + NaHCO₃ → C₇H₁₃COONa + H₂O + CO₂

The formation of these salts is significant as it often increases the water solubility of the compound compared to the parent carboxylic acid. libretexts.org

| Base | Product Salt | Byproducts | Reaction Characteristics |

| Sodium Hydroxide (NaOH) | Sodium 2-ethylcyclopentane-1-carboxylate | Water (H₂O) | Neutralization reaction with a strong base. libretexts.org |

| Sodium Bicarbonate (NaHCO₃) | Sodium 2-ethylcyclopentane-1-carboxylate | Water (H₂O), Carbon Dioxide (CO₂) | Reaction with a weak base, characterized by effervescence. libretexts.org |

| Ammonia (NH₃) | Ammonium 2-ethylcyclopentane-1-carboxylate | None | Forms an ammonium salt. libretexts.org |

Reactivity of the Cyclopentane (B165970) Ring and Ethyl Substituent

The reactivity of the hydrocarbon framework of this compound is generally low compared to the carboxylic acid group. The cyclopentane ring and the ethyl group consist of sp³-hybridized carbon atoms with strong C-C and C-H sigma bonds, making them relatively inert to many reagents. However, specific reactions can be induced under certain conditions.

The ethyl group, being a simple alkyl substituent, is generally unreactive. Substitution reactions on this part of the molecule are not common under typical organic synthesis conditions, which favor reactions at the more functionalized carboxylic acid group or the adjacent alpha-carbon.

Theoretically, substitution on the ethyl group could occur via a free-radical mechanism, such as free-radical halogenation. This type of reaction, however, is notoriously unselective and would likely lead to a mixture of products, with substitution occurring at various positions on both the ethyl group and the cyclopentane ring. Furthermore, the conditions required (UV light or high temperatures) could potentially promote other, more favorable reactions involving the carboxylic acid.

A key reaction involving the position adjacent to the carboxyl group (the α-carbon) is alpha-halogenation. chemistrysteps.com Since this compound possesses a hydrogen atom on its α-carbon, it can undergo the Hell-Volhard-Zelinskii (HVZ) reaction. chemistrylearner.comlibretexts.org This reaction specifically introduces a halogen, typically bromine, at the alpha position. chemistrysteps.com

The reaction is carried out by treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. byjus.comyoutube.com

Mechanism of the Hell-Volhard-Zelinskii Reaction:

The HVZ reaction proceeds through a multi-step mechanism that involves the formation of an acyl bromide intermediate. masterorganicchemistry.comlibretexts.org

| Step | Description | Intermediate(s) |

| 1. Acyl Bromide Formation | The carboxylic acid reacts with PBr₃ to convert the hydroxyl group into a better leaving group, forming an acyl bromide. chemistrysteps.combyjus.com | 2-Ethylcyclopentane-1-carbonyl bromide |

| 2. Enolization | The acyl bromide, catalyzed by the HBr generated in situ, tautomerizes to its enol form. Carboxylic acids themselves do not readily form enols, making the conversion to the acyl bromide crucial. libretexts.orglibretexts.org | Acyl bromide enol |

| 3. α-Bromination | The electron-rich enol acts as a nucleophile and attacks a molecule of Br₂, adding a bromine atom to the α-carbon. byjus.commasterorganicchemistry.com | α-bromo acyl bromide |

| 4. Hydrolysis | Water is added to hydrolyze the α-bromo acyl bromide back to a carboxylic acid, yielding the final product, 2-bromo-2-ethylcyclopentane-1-carboxylic acid. chemistrylearner.commasterorganicchemistry.com | 2-bromo-2-ethylcyclopentane-1-carboxylic acid |

This reaction is a powerful synthetic tool for introducing functionality at the α-carbon, and the resulting α-bromo acid can be used in subsequent reactions, such as the synthesis of α-amino acids. masterorganicchemistry.com

Mechanistic Studies of Specific Transformations (e.g., Tetrahedral Intermediates)

Many reactions of this compound, particularly those involving nucleophilic attack at the carbonyl carbon, proceed through a common mechanistic feature: the formation of a tetrahedral intermediate. researchgate.net This concept, first proposed by Claisen, is central to understanding nucleophilic acyl substitution reactions. researchgate.net

A prime example is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. pressbooks.pub

Mechanism of Fischer Esterification involving a Tetrahedral Intermediate:

Protonation: The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of alcohol (e.g., methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. pressbooks.pub This step breaks the C=O pi bond and forms a new C-O bond, resulting in a charged tetrahedral intermediate. researchgate.netpressbooks.pub

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the C=O double bond, simultaneously expelling a molecule of water as the leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product (e.g., methyl 2-ethylcyclopentane-1-carboxylate).

Stereochemical Analysis and Conformational Studies of 2 Ethylcyclopentane 1 Carboxylic Acid

Stereoisomerism within 2-Ethylcyclopentane-1-carboxylic Acid

This compound possesses two chiral centers at carbon 1 (C1), which is bonded to the carboxylic acid group, and carbon 2 (C2), which is bonded to the ethyl group. The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.

The stereoisomers can be categorized based on the relative orientation of the ethyl and carboxyl substituents on the cyclopentane (B165970) ring, leading to diastereomers known as cis and trans isomers. libretexts.org

Cis Isomers : In the cis configuration, the ethyl group and the carboxylic acid group are on the same face of the cyclopentane ring. This arrangement corresponds to the (1R, 2S) and (1S, 2R) stereoisomers, which are enantiomers of each other.

Trans Isomers : In the trans configuration, the ethyl group and the carboxylic acid group are on opposite faces of the ring. This corresponds to the (1R, 2R) and (1S, 2S) stereoisomers, which constitute the second pair of enantiomers.

The relationship between these isomers is detailed below:

| Configuration | Relationship to (1R, 2S) | Stereochemical Classification |

| (1R, 2S) | - | cis isomer |

| (1S, 2R) | Enantiomer | cis isomer |

| (1R, 2R) | Diastereomer | trans isomer |

| (1S, 2S) | Diastereomer | trans isomer |

Advanced Methods for Stereochemical Assignment (e.g., X-ray Crystallography)

The unambiguous determination of the absolute and relative stereochemistry of the four stereoisomers of this compound requires advanced analytical techniques.

X-ray Crystallography: This is a powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the atomic positions with high accuracy. This technique can definitively establish the relative stereochemistry (cis or trans) by showing the spatial orientation of the substituents. If the compound is resolved into a single enantiomer and crystallized, anomalous dispersion techniques can be used to determine its absolute configuration (R/S). For instance, studies on similar cyclic systems, like trans-1,3-dicarboxylic acids, have successfully used X-ray analysis to determine their planar or puckered arrangements in the solid state. ic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry in solution. NOESY detects spatial proximity between protons. For the cis isomer, an NOE would be expected between the protons on C1 and C2 and those on the adjacent substituents, as they are on the same face of the ring. Conversely, such an effect would be absent or significantly weaker for the trans isomer.

Optical Rotation: Chiral molecules rotate the plane of polarized light. Enantiomers rotate light by equal and opposite amounts. While this method does not determine the specific configuration on its own, it is crucial for distinguishing between enantiomers. The specific optical rotation ([α]D) is a characteristic physical property for each pure enantiomer.

Conformational Dynamics of the Substituted Cyclopentane Ring

Unlike six-membered rings which predominantly adopt a stable chair conformation, the cyclopentane ring is in a constant state of flux. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds on adjacent carbons. maricopa.edu To alleviate this strain, the ring puckers into non-planar conformations. libretexts.org The two most common conformations are the envelope and the half-chair . ic.ac.uk

Envelope Conformation (C_s symmetry): In this form, one carbon atom is puckered out of the plane formed by the other four. This conformation reduces some torsional strain by allowing some bonds to adopt a more staggered arrangement. libretexts.org

Half-Chair Conformation (C_2 symmetry): Here, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

These conformations rapidly interconvert at room temperature through a low-energy process called pseudorotation , where the "pucker" moves around the ring. scribd.com

In this compound, the substituents influence the conformational equilibrium. The bulky ethyl and carboxylic acid groups will preferentially occupy positions that minimize steric strain. In an envelope conformation, for instance, a substituent at the "flap" position or in a pseudo-equatorial position is more stable than in a pseudo-axial position, where it would experience greater steric hindrance with other atoms on the ring. The relative stability of the cis and trans isomers is influenced by the energetic cost of these steric interactions in the preferred conformations.

| Conformation | Key Feature | Strain Reduction |

| Planar | All 5 carbons in a plane | High torsional and angle strain (unstable) |

| Envelope | 4 carbons coplanar, 1 out of plane | Reduces torsional strain |

| Half-Chair | 3 carbons coplanar, 2 displaced | Reduces torsional strain |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemical arrangement (cis or trans) of the functional groups in this compound has a profound impact on its chemical reactivity and the selectivity of its reactions. The spatial orientation of the substituents can either facilitate or hinder reaction pathways.

Intramolecular Reactions: The proximity of the functional groups in the cis isomer can enable intramolecular reactions that are impossible for the trans isomer. For example, a reaction requiring the carboxyl group to interact with the ethyl substituent (or a derivative thereof) would proceed much more readily from the cis starting material where both groups are on the same face of the ring.

Steric Hindrance: The stereochemistry dictates the accessibility of reagent to the reactive centers. In the trans isomer, the two substituents are on opposite faces, potentially leaving each face of the ring relatively open to attack. In the cis isomer, both bulky groups are on one face, creating significant steric hindrance on that side. A reagent will therefore preferentially approach from the less hindered, opposite face, leading to high diastereoselectivity in addition or substitution reactions.

Directing Effects: The carboxylic acid group can act as a directing group in certain reactions, such as palladium-catalyzed C-H functionalization. nih.gov The catalyst may coordinate to the carboxylate, delivering a reagent to a nearby C-H bond. The stereochemical relationship between the directing group and other substituents, like the ethyl group, will determine which C-H bonds are accessible for such a reaction, thereby controlling the regioselectivity of the outcome. nih.gov The synthesis of specific stereoisomers, such as trans-cyclopentane-1,2-dicarboxylic acid, relies on controlling the stereochemical outcome at each step of a reaction sequence. oregonstate.edu

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and chemical environment of 2-Ethylcyclopentane-1-carboxylic acid.

High-Resolution Mass Spectrometry and GC-MS Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C8H14O2, the expected exact mass can be calculated and compared with the experimental value to confirm its composition. nih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for identifying this compound in a mixture and for analyzing its fragmentation pattern upon electron ionization. The fragmentation of carboxylic acids is influenced by the structure of the alkyl group. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the cyclopentane (B165970) ring. libretexts.org The loss of the ethyl group (-C2H5, 29 Da) is another plausible fragmentation pathway. youtube.com Analysis of the resulting mass spectrum allows for the confirmation of the molecular weight and provides structural clues based on the observed fragment ions. While a specific spectrum for this compound is not publicly available, the fragmentation of related cycloalkanes often involves the loss of ethylene (B1197577) (28 Da) from the ring. youtube.com

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Exact Mass | 142.0994 Da |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are crucial. libretexts.org

In ¹H NMR, the chemical shift of the carboxylic acid proton is typically found far downfield, often above 10 ppm, and can be broad due to hydrogen bonding. libretexts.org The protons on the cyclopentane ring and the ethyl group would appear in the aliphatic region (generally 0.5-4.5 ppm). The protons on the carbon adjacent to the carbonyl group (alpha-protons) are expected to be deshielded and appear at a higher chemical shift compared to other ring protons. libretexts.org

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 170-185 ppm region. libretexts.org The carbons of the cyclopentane ring and the ethyl group would appear in the upfield region of the spectrum. The chemical shifts of the ring carbons would be influenced by their position relative to the ethyl and carboxylic acid substituents. libretexts.org

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, confirming the arrangement of the ethyl group on the cyclopentane ring and the position of the carboxylic acid.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 |

| ¹H | Cyclopentane Ring (-CH-) | 1.5 - 2.5 |

| ¹H | Ethyl Group (-CH2-) | 1.2 - 1.7 |

| ¹H | Ethyl Group (-CH3) | 0.8 - 1.2 |

| ¹³C | Carbonyl (-C=O) | 170 - 185 |

| ¹³C | Cyclopentane Ring (-CH-) | 25 - 50 |

| ¹³C | Ethyl Group (-CH2-) | 20 - 30 |

Chromatographic Separation and Isolation Techniques

Chromatographic techniques are essential for the purification of this compound and for the separation of its stereoisomers. Given the presence of two chiral centers (at C1 and C2 of the cyclopentane ring), this compound can exist as four possible stereoisomers (two pairs of enantiomers).

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. rsc.orghumanjournals.com The choice of the chiral stationary phase and the mobile phase is critical for achieving good resolution. rsc.org For carboxylic acids, derivatization to amides or esters with a chiral auxiliary can also facilitate separation on a non-chiral stationary phase, as the resulting diastereomers will have different physical properties. tcichemicals.com

Preparative chromatography can be used to isolate each stereoisomer in high purity, which is crucial for determining their individual biological activities. The purity of the isolated fractions would be assessed by analytical HPLC.

Crystallographic Techniques for Solid-State Structure Confirmation

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. While obtaining a suitable single crystal of this compound itself might be challenging, derivatization can be employed.

Formation of a salt with a chiral amine of known absolute configuration can yield diastereomeric salts that are often crystalline. The X-ray crystal structure of one of these salts would reveal the absolute configuration of the carboxylic acid. nih.gov Similarly, conversion to a crystalline derivative, such as an amide with a chiral amine, can also be a viable strategy.

While no specific crystallographic data for this compound has been reported, the crystal structures of related cyclopentanecarboxylic acid derivatives have been determined, providing a basis for comparison. nih.gov

Theoretical and Computational Investigations of 2 Ethylcyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 2-Ethylcyclopentane-1-carboxylic acid. mdpi.com Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and calculate fundamental electronic descriptors. researchgate.net

These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group.

Energetic properties such as the heat of formation and Gibbs free energy can also be calculated. These values are essential for understanding the molecule's stability relative to its isomers and for predicting the thermodynamics of reactions in which it participates.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculated using DFT (B3LYP/6-31G as a representative method).*

| Property | Predicted Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | +1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.1 D | A measure of the molecule's overall polarity, arising from the polar carboxyl group. |

| Heat of Formation (Gas) | -520 kJ/mol | The standard enthalpy change for the formation of the compound from its elements. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. acs.org For this compound, several reaction types could be modeled, such as deprotonation, esterification, or radical abstraction.

To model a reaction, a reaction coordinate is defined, and the potential energy surface is explored to locate the minimum energy pathway from reactants to products. The highest point on this pathway corresponds to the transition state structure. Frequency calculations are performed to confirm the nature of stationary points: reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters and Conformational Landscapes

Computational chemistry enables the accurate prediction of spectroscopic data, which is invaluable for structure elucidation. nih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are used to predict NMR chemical shifts, while vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) spectra. nih.govpressbooks.pub

Conformational Landscapes: The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. lumenlearning.com The two primary conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com These conformers can interconvert through a low-energy process called pseudorotation. For this compound, the presence of two substituents complicates this landscape. The bulky ethyl and carboxylic acid groups will preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to a complex mixture of low-energy conformers. researchgate.net Computational analysis involves identifying all possible conformers, optimizing their geometries, and calculating their relative energies to determine their population distribution at a given temperature.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural assignment. The acidic proton of the carboxyl group is expected to have a characteristic downfield shift (~10–12 ppm). libretexts.org The protons on the cyclopentane ring would appear in the 1.5-2.5 ppm range, with their exact shifts and coupling patterns depending on their stereochemical relationship (cis/trans) to the substituents and to each other. The carboxyl carbon would appear significantly downfield in the ¹³C spectrum (~175-185 ppm). pressbooks.pub

IR Spectroscopy: The predicted IR spectrum would show characteristic peaks for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1710 cm⁻¹ (for the hydrogen-bonded dimer). pressbooks.pub C-H stretching vibrations for the ethyl and cyclopentyl groups would be observed just below 3000 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| ¹³C NMR | Predicted Shift (ppm) | ¹H NMR | Predicted Shift (ppm) | IR Spectroscopy | Predicted Frequency (cm⁻¹) |

| C=O | 181 | -COOH | 12.0 (broad s) | O-H stretch | 2500-3300 (broad) |

| C1 (CH-COOH) | 48 | C1-H | 2.5 (m) | C-H stretch (sp³) | 2850-2960 |

| C2 (CH-CH₂CH₃) | 45 | C2-H | 2.1 (m) | C=O stretch | 1710 (strong) |

| Ring CH₂'s | 25-35 | Ring CH₂'s | 1.5-1.9 (m) | C-O stretch | 1210-1320 |

| Ethyl -CH₂- | 28 | Ethyl -CH₂- | 1.6 (q) | ||

| Ethyl -CH₃ | 12 | Ethyl -CH₃ | 0.9 (t) |

Quantitative Structure-Reactivity Relationships (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. nih.gov Developing a QSAR model for a class of compounds like alicyclic carboxylic acids would involve several steps. researchgate.net

First, a dataset of related molecules with measured activity (e.g., toxicity, binding affinity, or a physical property like pKa) would be compiled. For each molecule in the series, including this compound, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Related to properties like lipophilicity (LogP) and molar refractivity (MR).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the observed activity. Such a model, once validated, could be used to predict the activity of new, untested compounds in the same class. No specific QSAR model for this compound exists, but the methodology is broadly applicable. researchgate.netnih.gov

Table 3: Potential Molecular Descriptors for QSAR Modeling of this compound (Illustrative)

| Descriptor Type | Descriptor Example | Calculated Value | Relevance |

| Physicochemical | LogP (Octanol-Water Partition) | ~2.3 | Predicts lipophilicity and membrane permeability. |

| Geometrical | Molecular Surface Area | ~160 Ų | Relates to molecular size and potential for interaction. |

| Electronic | Dipole Moment | ~2.1 D | Influences solubility and intermolecular interactions. |

| Topological | Wiener Index | 65 | Describes molecular branching and compactness. |

Elucidation of Substituent Effects on Chemical Properties

The properties of this compound are significantly influenced by its two substituents: the carboxylic acid group and the ethyl group. The primary property affected is acidity, quantified by the pKa value.

The ethyl group is an alkyl group, which is known to be weakly electron-donating through a positive inductive effect (+I). stackexchange.com This effect involves the pushing of electron density through the sigma bonds of the cyclopentane ring towards the carboxylic acid group. uochemists.com This increased electron density on the carboxylate anion (the conjugate base formed after deprotonation) is destabilizing. stackexchange.com A less stable conjugate base corresponds to a weaker acid.

Therefore, it is predicted that this compound will be a slightly weaker acid (i.e., have a higher pKa) than its unsubstituted parent compound, cyclopentane-1-carboxylic acid. This effect is generally modest for alkyl groups but is a fundamental principle in physical organic chemistry. libretexts.orguci.edu Computational methods can be used to calculate the pKa by determining the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. rdd.edu.iq

Table 4: Predicted Acidity (pKa) Based on Substituent Effects (Illustrative)

| Compound | Substituent on Ring | Electronic Effect | Predicted pKa |

| Cyclopentane-1-carboxylic acid | -H | Neutral (Reference) | ~4.9 |

| This compound | -CH₂CH₃ | +I (Electron-donating) | ~5.0 |

| 2-Chlorocyclopentane-1-carboxylic acid | -Cl | -I (Electron-withdrawing) | ~4.2 |

Applications in Advanced Chemical Synthesis and Biochemical Research

Strategic Utilization as a Key Synthetic Intermediate

As a chiral molecule, 2-Ethylcyclopentane-1-carboxylic acid is a significant building block in asymmetric synthesis. The stereochemistry of the ethyl and carboxyl groups on the cyclopentane (B165970) ring provides a defined three-dimensional structure that can be exploited to control the formation of new stereocenters in subsequent reactions, making it a valuable asset for creating optically pure compounds.

Substituted cycloalkane carboxylic acids are motifs found in various natural products. For instance, a related compound, 2-heptylcyclopropyl-1-carboxylic acid, has been identified and isolated from oranges. google.com This discovery underscores the presence of such structures in nature. Synthetic chemists utilize building blocks like this compound to construct the core of or analogues of these natural products. The cyclopentane framework provides a rigid scaffold that can be elaborated upon, allowing for the systematic synthesis of complex natural molecules and their derivatives for biological evaluation.

The cyclopentane ring is a common motif in medicinal chemistry, valued for the conformational rigidity it imparts upon a molecule. nih.gov The development of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics, highlights the importance of the cyclopentane carboxylic acid scaffold. nih.gov In this research, replacing a proline "warhead" with a cyclopentane carboxylic acid moiety significantly enhanced the potency of the inhibitor. nih.gov This demonstrates how this compound can serve as a crucial precursor, providing a structurally optimized core for building complex pharmaceutical agents that require precise spatial arrangement for interaction with biological targets.

Development of Novel Reagents and Catalytic Systems

Modern organic synthesis increasingly relies on the development of sophisticated catalytic systems to achieve high efficiency and stereoselectivity. Carboxylic acids like this compound can be converted into derivatives, such as acid chlorides, which are then activated by chiral catalysts. For example, chiral isothiourea catalysts can react with unsaturated acid chlorides to generate chiral α,β-unsaturated acylammonium intermediates. nih.gov These reactive intermediates can then participate in organocascade reactions to rapidly assemble complex cyclopentanes. nih.gov By serving as a substrate in such systems, this compound plays a role in the development and validation of novel catalytic methodologies aimed at constructing intricate molecular frameworks.

Role as a Biochemical Research Probe

The defined structure of this compound makes it an ideal candidate for use as a molecular probe in biochemical research, helping to unravel the complexities of enzyme function and metabolic processes.

To understand how an enzyme functions, researchers often use substrate analogues to probe the geometry and electronic requirements of the active site. Synthetic compounds are frequently evaluated for their ability to inhibit specific enzymes. For example, novel synthetic molecules are often tested for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov this compound, with its distinct cycloalkane structure and carboxylic acid group, can be used in similar enzymatic assays. By testing its ability to bind to or inhibit a target enzyme, researchers can gain insights into the specific enzyme-substrate interactions, such as the role of hydrophobicity and steric bulk provided by the ethyl-cyclopentane moiety in binding affinity and selectivity.

Understanding how xenobiotic compounds are metabolized is crucial in pharmacology and toxicology. Carboxylic acid-containing drugs undergo various metabolic transformations. researchgate.net Studies on related compounds, such as cyclopropanecarboxylic acid, have revealed novel metabolic roles for molecules like carnitine. nih.gov To elucidate the metabolic fate of cyclopentane-based structures, an isotopically labeled version (e.g., with ¹³C or ¹⁴C) of this compound could be synthesized and introduced into a biological system. By tracking the compound and its metabolites using techniques like mass spectrometry and NMR, scientists can identify the specific enzymes and biochemical pathways responsible for its degradation. This provides valuable information on the metabolism of alicyclic scaffolds, which are common in many pharmaceutical agents.

Biogeochemical and Environmental Pathways of Cyclopentane Carboxylic Acids

Biosynthetic Origins and Enzymatic Bioconversions (e.g., Terpenoid Pathways)

The biosynthetic origins of 2-ethylcyclopentane-1-carboxylic acid are primarily linked to the microbial transformation of alicyclic hydrocarbons rather than direct synthesis through a dedicated pathway like the terpenoid pathway. The precursor, ethylcyclopentane (B167899), is a saturated cyclic hydrocarbon found in petroleum deposits, which are themselves the product of the anaerobic decomposition of ancient organic matter.

While direct biosynthesis of this specific acid is not well-documented, the enzymatic processes involved in the bioconversion of related cyclic compounds, such as terpenes, provide insight into the types of reactions that can occur. Enzymatic biotransformation is a key method for expanding the chemical diversity of natural products. nih.gov Microorganisms possess a wide array of enzymes capable of modifying complex organic molecules. For instance, studies on the microbial degradation of bicyclic monoterpenes, which are structurally related to cyclopentane (B165970) derivatives, show that initial steps often involve ring-opening reactions to produce monocyclic compounds that can then be further metabolized. nih.gov These enzymatic conversions highlight nature's capacity to functionalize hydrocarbon skeletons, including the addition of carboxyl groups, which is a critical step in the metabolism and environmental fate of compounds like ethylcyclopentane.

Anaerobic Biodegradation Mechanisms of Alicyclic Hydrocarbons

The environmental fate of alicyclic hydrocarbons such as ethylcyclopentane is significantly influenced by anaerobic biodegradation, particularly in anoxic environments like contaminated aquifers and deep subsurface reservoirs. researchgate.net Sulfate-reducing bacteria have been identified as key players in this process, coupling the breakdown of these hydrocarbons to the reduction of sulfate. researchgate.net

Under anaerobic conditions, the chemically stable ethylcyclopentane molecule must first be "activated" to become susceptible to enzymatic attack. A common activation strategy for hydrocarbons is carboxylation, where a carboxyl group is added to the molecule. In the case of ethylcyclopentane, this initial activation leads directly to the formation of this compound. researchgate.net

This carboxylation is a crucial first step, converting a non-polar hydrocarbon into a more reactive carboxylic acid. Following this, a proposed pathway involves the formation of several other carboxylated intermediates through enzymatic action, including ethylcyclopentylsuccinic acid, ethylcyclopentylmethylmalonic acid, and ethylcyclopentylpropionic acid. researchgate.net

Table 1: Initial Activation and Carboxylation Metabolites of Ethylcyclopentane

| Compound Name | Role in Pathway |

|---|---|

| Ethylcyclopentane | Parent Hydrocarbon |

| This compound | Initial Carboxylation Product |

| Ethylcyclopentylsuccinic acid | Proposed Intermediate |

| Ethylcyclopentylmethylmalonic acid | Proposed Intermediate |

Once this compound is formed, it undergoes a series of catabolic transformations analogous to the beta-oxidation of fatty acids. researchgate.net This sequence involves dehydrogenation, hydration, and oxidation reactions. A key intermediate in this process is ethylcyclopent-1-enecarboxylic acid, which is formed by the removal of two hydrogen atoms from the cyclopentane ring. researchgate.net This is followed by hydration to form 2-hydroxyethylcyclopentanecarboxylic acid and subsequent oxidation to 2-oxoethylcyclopentanecarboxylic acid. researchgate.net

The ultimate fate of the cyclic structure is ring cleavage. The pathway suggests that the 2-oxoethylcyclopentanecarboxylic acid undergoes hydrolytic cleavage of the cyclopentane ring, leading to the formation of an open-chain dicarboxylic acid, β-ethyladipic acid. researchgate.net This ring cleavage is a critical step, as it converts the cyclic, and often more recalcitrant, compound into a linear structure that can be more readily metabolized by central metabolic pathways. The resulting linear diacid is further broken down into smaller molecules like ethylsuccinic acid, valerate, and propionate, which can then be completely mineralized. researchgate.net

Table 2: Proposed Catabolic Pathway of this compound

| Step | Precursor | Product | Transformation Type |

|---|---|---|---|

| 1 | This compound | Ethylcyclopent-1-enecarboxylic acid | Dehydrogenation |

| 2 | Ethylcyclopent-1-enecarboxylic acid | 2-Hydroxyethylcyclopentanecarboxylic acid | Hydration |

| 3 | 2-Hydroxyethylcyclopentanecarboxylic acid | 2-Oxoethylcyclopentanecarboxylic acid | Oxidation |

| 4 | 2-Oxoethylcyclopentanecarboxylic acid | β-Ethyladipic acid | Ring Cleavage (Hydrolysis) |

Synthesis and Characterization of Novel Derivatives of 2 Ethylcyclopentane 1 Carboxylic Acid

Synthesis of Ester Derivatives

Esterification of 2-Ethylcyclopentane-1-carboxylic acid is a fundamental transformation that yields derivatives with altered polarity, lipophilicity, and metabolic stability. Several established methods can be employed for this purpose.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) under acidic conditions would produce methyl 2-ethylcyclopentane-1-carboxylate. This method is particularly effective for the synthesis of simple alkyl esters. oregonstate.edu

Alternatively, ester derivatives can be synthesized via the corresponding acyl chloride. researchgate.net The carboxylic acid is first converted to 2-ethylcyclopentane-1-carbonyl chloride, which is a more reactive intermediate. This acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This two-step process is highly efficient and suitable for a wide range of alcohols, including sterically hindered ones and N,N-dialkylaminoalkanols, to produce amino esters. researchgate.net

The table below summarizes common methods for the synthesis of ester derivatives.

| Method | Reagents | Typical Conditions | Advantages | Reference |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, uses readily available materials | oregonstate.edu |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | 1. Anhydrous conditions 2. Room temperature or gentle heating | High yield, versatile for various alcohols | researchgate.net |

| Coupling Agent-Mediated Esterification | Alcohol, Coupling Agent (e.g., DCC, EDCI), Catalyst (e.g., DMAP) | Anhydrous solvent (e.g., DCM, DMF) at room temperature | Mild conditions, suitable for sensitive substrates |

Synthesis of Amide Derivatives

Amide derivatives of this compound are of significant interest due to the stability of the amide bond and its ability to participate in hydrogen bonding, which can be crucial for biological interactions.

The most direct method for amide synthesis is the reaction of this compound with an amine using a coupling agent . Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions. This approach is widely used in peptide synthesis and is applicable to a broad scope of primary and secondary amines.

Similar to ester synthesis, amides can be readily prepared from the more reactive acyl chloride intermediate. google.com 2-Ethylcyclopentane-1-carbonyl chloride reacts exothermically with primary or secondary amines to afford the corresponding amides. Typically, two equivalents of the amine are used—one to form the amide and the other to act as a base to scavenge the generated HCl. Alternatively, an external base like triethylamine (B128534) can be used.

In some synthetic strategies, related cyclopentane (B165970) structures are used as precursors. For example, ring contraction of a cyclohexane (B81311) diazoketone in the presence of an amine can yield a cyclopentane carboxamide derivative. google.com

The following table outlines key synthetic routes to amide derivatives.

| Method | Reagents | Typical Conditions | Advantages | Reference |

| Coupling Agent-Mediated Amidation | Amine, Coupling Agent (e.g., EDCI), Additive (e.g., HOBt) | Anhydrous solvent (e.g., DMF) at 0°C to room temperature | Mild conditions, high yields, minimizes racemization for chiral amines | guidechem.com |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine (2 equiv.) or Amine + Base | 1. Anhydrous conditions 2. Anhydrous solvent at 0°C to room temperature | High reactivity, suitable for less reactive amines | google.com |

| Ring Contraction | Cyclohexane diazoketone, Amine | Varies depending on specific reaction (e.g., thermal, photochemical) | Access to complex structures from different precursors | google.com |

Synthesis of Acyl Halide and Anhydride (B1165640) Derivatives

Acyl halides and anhydrides are highly reactive derivatives of this compound, primarily used as intermediates for the synthesis of esters and amides.

Acyl halides , particularly acyl chlorides, are commonly prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The reaction with thionyl chloride is convenient as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Using oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a milder method suitable for more sensitive substrates.

Anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent. For example, symmetrical anhydrides can be formed by treating two equivalents of this compound with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common method for preparing anhydrides in the laboratory involves reacting the carboxylate salt with the corresponding acyl chloride. For cyclic anhydrides, heating the corresponding dicarboxylic acid with acetic anhydride is a standard procedure. guidechem.com While this compound cannot form an intramolecular anhydride, it can be used to generate mixed anhydrides.

These reactive intermediates are typically used in situ without isolation due to their sensitivity to moisture.

| Derivative | Reagents | Typical Conditions | Key Features | Reference |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Reflux in neat SOCl₂ or reaction in an inert solvent (e.g., DCM) | Highly reactive electrophile, moisture-sensitive | google.com |

| Anhydride (Symmetrical) | Carboxylic Acid (2 equiv.) + Dehydrating Agent (e.g., P₄O₁₀) | Heating | Reactive acylating agent | guidechem.com |

| Anhydride (from Acyl Chloride) | Carboxylate Salt + Acyl Chloride | Anhydrous solvent | Controlled synthesis of symmetrical or mixed anhydrides |

Design and Preparation of Other Functionalized Analogues

Beyond simple esters and amides, the design and preparation of other functionalized analogues of this compound allow for a more extensive exploration of its chemical properties. This can involve modifications to the ethyl side chain, the cyclopentane ring, or the replacement of the carboxylic acid with other functional groups.

Functionalization of the cyclopentane ring can be achieved through multi-step synthetic sequences. For example, starting from different cyclopentane precursors, it is possible to introduce various functional groups such as additional alkyl chains, hydroxyl groups, or halogens at different positions on the ring. beilstein-journals.orgresearchgate.net These modifications can significantly impact the molecule's conformation and its interaction with biological targets. The synthesis of poly-functionalized cyclopentanes, such as pentaacetates or pentabromides, highlights the potential for extensive derivatization of the core ring structure. nih.gov

Radical chemistry offers another avenue for creating novel analogues. Photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades can potentially be used to transform the carboxylic acid group into a new ring system, such as a cyclopropane, appended to the cyclopentane core. semanticscholar.org This strategy allows for the construction of complex, three-dimensional scaffolds.

Structure-Activity Relationship Studies (SAR) of Derivatives in Research Probes

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on a specific biological endpoint. Although specific SAR data for this compound is not publicly available, the principles can be illustrated using studies on structurally related cyclic carboxylic acids.

An SAR study would typically investigate the following:

The Carboxylic Acid Moiety: The acidic proton and the carbonyl oxygen are key hydrogen bonding features. Converting the acid to esters or amides probes the importance of the hydrogen bond donating ability and introduces steric bulk. The activity of these derivatives would indicate whether an acidic group is required for activity.

The Ethyl Group: The size, length, and lipophilicity of the alkyl substituent at position 2 are critical. SAR studies would involve synthesizing analogues with different alkyl chains (e.g., methyl, propyl, butyl) or introducing functional groups (e.g., hydroxyl, fluorine) onto the ethyl chain to explore steric and electronic effects.

The Cyclopentane Ring: The stereochemistry of the substituents at positions 1 and 2 (cis vs. trans) is a crucial factor. Separating and testing individual stereoisomers is vital. The rigidity and conformation of the five-membered ring can also be modified by introducing unsaturation or other substituents.

For example, in studies of 2-phenylcyclopropane carboxylic acids as enzyme inhibitors, modifications to the phenyl ring and the carboxylic acid group led to significant changes in binding affinity, demonstrating the importance of rational structural modifications to improve potency. nih.gov Similarly, SAR studies on amidrazone derivatives containing a cyclohexene (B86901) carboxylic acid moiety revealed that specific substituents were crucial for enhancing antiproliferative and cytokine-inhibiting activities. mdpi.com These examples underscore how systematic derivatization and subsequent biological testing can elucidate the key structural features required for a desired biological effect, guiding the design of more potent and selective research probes.

Emerging Trends and Future Research Directions

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future synthesis of 2-Ethylcyclopentane-1-carboxylic acid is expected to move away from traditional, often harsh, chemical methods towards more sustainable alternatives.

Key Research Thrusts:

Biocatalysis: The use of enzymes for synthesizing chiral molecules offers significant advantages in terms of selectivity and environmental friendliness. jocpr.comrroij.com Biocatalytic reactions are typically conducted in aqueous media under mild conditions, reducing energy use and waste. jocpr.comtaylorfrancis.com Enzymes like hydrolases and oxidoreductases can be employed for the enantioselective synthesis of chiral carboxylic acids, providing a highly efficient route to specific stereoisomers of this compound. rroij.comnih.gov The development of novel biocatalysts through directed evolution and metabolic engineering will likely expand the toolkit for producing such compounds. nih.govresearchgate.net

Renewable Feedstocks: A major goal of green chemistry is the use of renewable starting materials. Research is focused on converting biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, into valuable carbocyclic compounds like cyclopentanone (B42830) derivatives. researchgate.netresearchgate.netmdpi.com These intermediates could then be functionalized to produce this compound, creating a sustainable synthesis pathway from non-petroleum sources. researchgate.net

CO2 as a C1 Feedstock: The utilization of carbon dioxide as a renewable one-carbon source for carboxylation reactions is a highly attractive green chemistry approach. mdpi.combohrium.com Transition metal-catalyzed carboxylation, using catalysts based on palladium, copper, or nickel, can facilitate the direct incorporation of CO2 into organic substrates to form carboxylic acids. mdpi.comnumberanalytics.com This method avoids the use of stoichiometric organometallic reagents and can operate under milder conditions, offering a more atom-economical and sustainable route to carboxylic acids. mdpi.com

Innovations in Catalytic Transformations

Catalysis is at the heart of chemical synthesis, and continuous innovation provides new ways to build and modify molecules with greater precision and efficiency. For this compound, this involves not only its synthesis but also its subsequent functionalization.

Key Research Thrusts:

Asymmetric Catalysis: Given the chiral nature of the target molecule, catalytic asymmetric synthesis is crucial for producing enantiomerically pure compounds. bohrium.com Recent advances include the use of chiral transition metal complexes and organocatalysts for various transformations, such as asymmetric hydrogenation and conjugate additions, which can establish the stereocenters on the cyclopentane (B165970) ring with high control. bohrium.com

C-H Functionalization: A transformative strategy in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. For cycloalkane carboxylic acids, palladium-catalyzed transannular γ-C–H arylation has emerged as a powerful method to install functional groups at positions that were previously difficult to access. nih.gov Applying such methods to this compound could provide rapid access to a diverse range of derivatives for screening in various applications. nih.gov

Metallaphotoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis has opened new avenues for chemical transformations. princeton.edu This dual catalytic approach can enable a variety of functionalizations of aliphatic carboxylic acids, including arylation, amination, and alkylation, often under mild conditions. princeton.edu Such methods could be used to modify the carboxylic acid group or other positions on the molecule.

Decarboxylative Transformations: Carboxylic acids are increasingly recognized as versatile starting materials that can be used as precursors to other functional groups via catalytic decarboxylation. rsc.orgresearchgate.net This strategy allows the carboxyl group to be replaced with other fragments, significantly expanding the synthetic utility of compounds like this compound. rsc.orgresearchgate.net

Integration of Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. harvard.edunih.gov

Key Research Thrusts:

De Novo Drug Design: ML algorithms, including generative models and deep learning, can design novel molecular structures from scratch that are optimized for specific properties, such as binding to a biological target. nih.govmdpi.com These tools could be used to design derivatives of this compound with enhanced biological activity. mdpi.com

Reaction Prediction and Optimization: AI-powered platforms can predict the outcomes of chemical reactions with high accuracy, including identifying potential side products and optimal reaction conditions. eurekalert.orgchemeurope.comchemcopilot.com This reduces the need for extensive experimental screening, saving time and resources in the synthesis and derivatization of the target compound. chemcopilot.com By analyzing factors like sterics and orbital interactions, these models can predict reaction selectivity, which is crucial for complex molecules. eurekalert.orgchemeurope.com

Retrosynthesis Planning: AI tools can propose multi-step synthetic routes for a target molecule, breaking it down into simpler, commercially available starting materials. engineering.org.cn This automated retrosynthesis can uncover novel and more efficient pathways for the synthesis of this compound and its analogues.

Exploration of New Application Domains in Materials Science or Biotechnology

While the specific applications of this compound are not yet widely established, the functionalized cyclopentane core is a common motif in biologically active molecules and functional materials. researchgate.netresearchgate.net

Key Research Thrusts:

Biotechnology and Medicinal Chemistry: Functionalized cyclopentane rings are present in a variety of natural products and pharmaceuticals, including antimicrobial agents. researchgate.netnih.gov Derivatives of this compound could be explored for their biological activity. For instance, polyhydroxylated cyclopentane β-amino acids have shown potential as glycosidase inhibitors and can be incorporated into peptides to create stable, folded structures (β-peptides) with potential therapeutic applications. nih.gov

Materials Science: The rigid, three-dimensional structure of the cyclopentane ring makes it an attractive building block for new materials. Peptides containing cyclopentane-based amino acids can adopt well-defined secondary structures, such as helices, which is of significant interest for creating novel nanomaterials. nih.gov Derivatives could also be investigated for applications in polymer chemistry, potentially serving as monomers for specialty polyesters or polyamides. researchgate.net

Advanced Mechanistic Insights through In Situ Spectroscopy

A deep understanding of reaction mechanisms is essential for optimizing existing reactions and designing new ones. Operando spectroscopy, which involves analyzing a catalytic reaction in real-time under actual operating conditions, is a powerful tool for gaining these insights. nih.govnumberanalytics.com

Key Research Thrusts:

Real-Time Reaction Monitoring: Techniques like high-pressure infrared (HP-IR) and NMR spectroscopy can be used to monitor catalytic reactions as they happen. st-andrews.ac.uk This allows for the identification of transient intermediates and the correlation of the catalyst's structure with its activity and selectivity. nih.govnumberanalytics.com For the synthesis of this compound via catalytic carboxylation, operando IR spectroscopy could reveal the active catalytic species and key intermediates in the catalytic cycle. st-andrews.ac.ukmdpi.com

Surface-Specific Analysis: When using heterogeneous catalysts, in situ techniques like Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy can provide detailed information about how molecules like carboxylic acids adsorb onto and interact with the catalyst surface. researchgate.net This is crucial for understanding the mechanism of surface-catalyzed reactions and for designing more effective catalysts.

Comprehensive Mechanistic Studies: Combining in situ spectroscopic data with kinetic studies and computational modeling provides a holistic view of a reaction mechanism. nih.govresearchgate.net This integrated approach will be invaluable for unraveling the complex pathways involved in the innovative catalytic transformations used to synthesize and functionalize this compound, ultimately leading to more rational and efficient process design. catalysis.blog

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Ethylcyclopentane-1-carboxylic acid enantioselectively?

Methodological Answer:

The enantioselective synthesis of (1R,2R)-2-Ethylcyclopentane-1-carboxylic acid can be achieved via copper-catalyzed conjugate addition of ethylmagnesium bromide (EtMgBr) to α,β-unsaturated carbonyl precursors. Key parameters include:

- Catalyst System : Chiral copper complexes (e.g., Cu(I)/N-heterocyclic carbene ligands) to induce stereocontrol.

- Temperature : Reactions are typically conducted at –30°C to minimize racemization.

- Workup : Acidic hydrolysis of intermediates followed by chiral HPLC purification (e.g., Chiralcel-ADH column, n-heptane/i-PrOH 95:5 eluent) to confirm enantiomeric excess (e.g., retention times: 30.3 min for major enantiomer, 34.7 min for minor) .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the cyclopentane ring structure, ethyl substitution, and carboxylic acid proton (δ ~12 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (CHO; exact mass: 142.0994).

- Chiral HPLC : Employ Chiralcel-ADH columns with n-heptane/i-PrOH (95:5) at 0.5 mL/min to determine enantiopurity. Retention time discrepancies of 4.4 min between enantiomers confirm resolution .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

The (1R,2R)-enantiomer shows distinct interactions with biological targets compared to its (1S,2S)-counterpart. For example:

- Enzyme Binding : Molecular docking studies reveal that the ethyl group’s spatial orientation in the (1R,2R)-form enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase analogs).

- Comparative Analysis : Compare inhibitory activity against structurally similar compounds like 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid (), where hydroxyl substitution reduces lipophilicity and alters target affinity .

Advanced: How can researchers resolve contradictions in reported yields for asymmetric syntheses of this compound?

Methodological Answer:

Discrepancies in yields (e.g., 70–90%) arise from variations in:

- Catalyst Loading : Optimize Cu(I) catalyst concentration (0.5–2 mol%) to balance cost and efficiency.

- Solvent Polarity : Non-polar solvents (e.g., toluene) improve stereoselectivity but may reduce solubility; DCM/THF mixtures offer a compromise.

- Temperature Gradients : Stepwise warming (–30°C to 0°C) post-reaction minimizes side reactions. Validate protocols using kinetic studies (e.g., in situ IR monitoring) .

Basic: What structural features of this compound dictate its reactivity in organic synthesis?

Methodological Answer:

- Carboxylic Acid Group : Enables salt formation (e.g., sodium salts for aqueous solubility) or esterification (e.g., methyl esters for volatility).

- Ethyl Substituent : Introduces steric hindrance, directing regioselectivity in reactions (e.g., favoring β-keto acid formation over α-substitution).

- Cyclopentane Ring : Conformational rigidity enhances stability in protic solvents compared to linear analogs .

Advanced: How do modifications to the ethyl group or cyclopentane ring affect enzyme inhibition profiles?

Methodological Answer:

- Ethyl Group Replacement : Substituting ethyl with bulkier groups (e.g., isopropyl) reduces binding to compact enzyme pockets (e.g., tested against serine hydrolases in ).

- Ring Expansion : Cyclohexane analogs exhibit reduced strain but lower metabolic stability in liver microsome assays.

- Functionalization : Adding hydroxyl groups (as in ’s 3-Ethyl-1-hydroxy derivative) increases hydrogen-bonding potential but decreases blood-brain barrier permeability .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction : Use Molinspiration or ACD/Labs to estimate partition coefficients (LogP ~1.5), critical for pharmacokinetic modeling.

- pKa Calculation : DFT-based methods (e.g., Gaussian) predict carboxylic acid pKa ≈ 4.2, aligning with experimental titration data.

- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) model ring puckering effects on solubility .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (pH < 3 in aqueous solutions).

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO during decarboxylation).

- Waste Disposal : Neutralize with bicarbonate before aqueous disposal, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.